2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a chlorophenyl group, an amino group, and a piperidinyl group, making it a versatile molecule for chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds such as 6-cyclohexylmethoxy-2-(3’-chloroanilino) purine have been shown to interact with cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
For instance, 4-(3-chloroanilino)quinazoline, a compound with a similar structure, has been shown to inhibit EGF-stimulated growth in a concentration-dependent manner .
Biochemical Pathways
Casein kinase 1 isoforms, which are potential targets of similar compounds, have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion and receptor-coupled signal transduction .
Result of Action
For example, 4-(3-chloroanilino)quinazoline has been shown to inhibit EGF-stimulated growth .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as dichloroanilines, have been shown to interact with key regulatory molecules involved in cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Cellular Effects
Related compounds have shown to inhibit EGF-stimulated growth in a concentration-dependent manner .
Molecular Mechanism
Related compounds have been shown to inhibit the activity of cyclin-dependent kinase 2 .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(3-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the chlorophenyl group: This step involves a nucleophilic aromatic substitution reaction where a chlorophenylamine is introduced to the naphthalene core.
Addition of the piperidinyl group: This can be done through a reductive amination reaction, where a piperidine derivative is added to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
- 2-[(3-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
- 2-[(3-methylphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
Uniqueness
The presence of the chlorophenyl group in 2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(3-chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-14-7-6-8-15(13-14)23-18-19(24-11-4-1-5-12-24)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,23H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVVXAQVWAMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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